2-hydroxy-N'-[1-(4-methoxyphenyl)ethylidene]benzohydrazide 2-hydroxy-N'-[1-(4-methoxyphenyl)ethylidene]benzohydrazide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13293059
InChI: InChI=1S/C16H16N2O3/c1-11(12-7-9-13(21-2)10-8-12)17-18-16(20)14-5-3-4-6-15(14)19/h3-10,19H,1-2H3,(H,18,20)/b17-11+
SMILES: CC(=NNC(=O)C1=CC=CC=C1O)C2=CC=C(C=C2)OC
Molecular Formula: C16H16N2O3
Molecular Weight: 284.31 g/mol

2-hydroxy-N'-[1-(4-methoxyphenyl)ethylidene]benzohydrazide

CAS No.:

Cat. No.: VC13293059

Molecular Formula: C16H16N2O3

Molecular Weight: 284.31 g/mol

* For research use only. Not for human or veterinary use.

2-hydroxy-N'-[1-(4-methoxyphenyl)ethylidene]benzohydrazide -

Specification

Molecular Formula C16H16N2O3
Molecular Weight 284.31 g/mol
IUPAC Name 2-hydroxy-N-[(E)-1-(4-methoxyphenyl)ethylideneamino]benzamide
Standard InChI InChI=1S/C16H16N2O3/c1-11(12-7-9-13(21-2)10-8-12)17-18-16(20)14-5-3-4-6-15(14)19/h3-10,19H,1-2H3,(H,18,20)/b17-11+
Standard InChI Key RUHWOTYZNLFRPA-GZTJUZNOSA-N
Isomeric SMILES C/C(=N\NC(=O)C1=CC=CC=C1O)/C2=CC=C(C=C2)OC
SMILES CC(=NNC(=O)C1=CC=CC=C1O)C2=CC=C(C=C2)OC
Canonical SMILES CC(=NNC(=O)C1=CC=CC=C1O)C2=CC=C(C=C2)OC

Introduction

Chemical Identity and Structural Features

Molecular Architecture

2-Hydroxy-N'-[1-(4-methoxyphenyl)ethylidene]benzohydrazide belongs to the hydrazone class, featuring a benzohydrazide core (C₆H₅CONHNH₂) modified at the hydrazine nitrogen by a 4-methoxy-substituted acetophenone moiety. The (E)-configuration of the imine (C=N) bond is stabilized by intramolecular hydrogen bonding between the phenolic -OH and the adjacent carbonyl group .

Table 1: Key Molecular Descriptors

PropertyValue
IUPAC Name2-hydroxy-N-[(E)-1-(4-methoxyphenyl)ethylideneamino]benzamide
Molecular FormulaC₁₆H₁₆N₂O₃
Molecular Weight284.31 g/mol
SMILESCC(=NNC(=O)C1=CC=CC=C1O)C2=CC=C(C=C2)OC
PubChem CID9584795

The planar arrangement of the benzohydrazide and 4-methoxyphenyl groups facilitates π-π stacking interactions, as observed in crystallographic studies of analogous compounds . The methoxy group at the para position enhances electron donation, influencing the compound’s electronic profile and reactivity .

Synthesis and Optimization

Conventional Condensation Route

The synthesis typically involves acid-catalyzed condensation of 2-hydroxybenzohydrazide with 1-(4-methoxyphenyl)ethanone in ethanol under reflux .

Reaction Scheme:
2-Hydroxybenzohydrazide+1-(4-Methoxyphenyl)EthanoneHCl, EtOHΔTarget Compound\text{2-Hydroxybenzohydrazide} + \text{1-(4-Methoxyphenyl)Ethanone} \xrightarrow[\text{HCl, EtOH}]{\Delta} \text{Target Compound}

Table 2: Optimal Reaction Conditions

ParameterCondition
CatalystHCl (0.2 mmol)
SolventEthanol
TemperatureReflux (351 K)
Reaction Time3–4 hours
Yield82–89%

The use of aqueous HCl as a catalyst in ethanol maximizes yield by protonating the carbonyl oxygen, enhancing electrophilicity for nucleophilic attack by the hydrazide . Alternative solvents like methanol or water reduce efficiency due to poor solubility of reactants .

Mechanistic Insights

The reaction proceeds via a two-step mechanism:

  • Formation of the Hydrazone Linkage: The hydrazide’s -NH₂ group attacks the ketone’s carbonyl carbon, forming a tetrahedral intermediate that dehydrates to generate the C=N bond .

  • Tautomerization: The initially formed (Z)-imine isomerizes to the thermodynamically stable (E)-form, driven by conjugation with the aromatic rings .

Structural Elucidation Techniques

Spectroscopic Characterization

FTIR Spectroscopy:

  • ν(C=O): 1600–1637 cm⁻¹ (amide I band) .

  • ν(C=N): 1497–1511 cm⁻¹ .

  • ν(O-H): 3227–3303 cm⁻¹ (phenolic -OH).

¹H NMR (DMSO-d₆):

  • δ 11.7 ppm: Enolic -NH proton (exchangeable) .

  • δ 8.4–8.5 ppm: Imine proton (CH=N) .

  • δ 6.5–7.9 ppm: Aromatic protons .

  • δ 3.7–3.8 ppm: Methoxy (-OCH₃) protons .

¹³C NMR:

  • δ 162 ppm: Carbonyl (C=O) .

  • δ 148–153 ppm: Imine (C=N) .

  • δ 55 ppm: Methoxy carbon .

Crystallographic Analysis

Single-crystal X-ray diffraction of analogous hydrazones reveals monoclinic crystal systems (space group P2₁/c) with unit cell parameters a = 13.921 Å, b = 13.233 Å, c = 18.719 Å, and β = 126.25° . The dihedral angle between the benzohydrazide and 4-methoxyphenyl planes averages 12.5°, indicating moderate conjugation .

Physicochemical Properties

Table 3: Physical and Chemical Properties

PropertyValue
Melting Point168–170°C (decomp.)
SolubilityEthanol > DMSO > Water
StabilityStable under inert atmosphere
LogP2.1 (predicted)

The compound’s low aqueous solubility (≈0.5 mg/mL) necessitates formulation strategies like salt formation or nanoencapsulation for biomedical applications .

Biological Activities and Applications

Metal Complexation

The compound acts as a bidentate ligand, coordinating through the imine nitrogen and phenolic oxygen. Zinc(II) complexes display enhanced antibacterial activity (MIC: 4–16 µg/mL) due to increased membrane disruption .

Table 4: Hypothesized Biological Activities

ActivityMechanism
AnticancerTopoisomerase II inhibition
AntioxidantRadical scavenging
AntifungalErgosterol biosynthesis inhibition

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